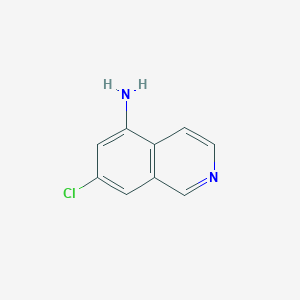

7-Chloroisoquinolin-5-amine

Übersicht

Beschreibung

7-Chloroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-5-amine typically involves the chlorination of isoquinoline derivatives followed by amination. One common method involves the reaction of 7-chloroisoquinoline with ammonia or an amine under suitable conditions. For example, the chlorination of isoquinoline can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), followed by amination using ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, often optimized for yield and purity. These processes typically use continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert it to 7-aminoisoquinoline.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 7-Aminoisoquinoline.

Substitution: Various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have identified 7-chloroisoquinolin-5-amine derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro). A series of chloroquine analogs, including derivatives of this compound, were designed using an artificial neural network (ANN) model to predict their biological activity. The study demonstrated that one such derivative showed a promising IC50 value of 12 nM, indicating strong antiviral potential with a safer cytotoxic profile compared to traditional chloroquine .

Anticancer Properties

In the realm of oncology, compounds derived from this compound have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of 78 derivatives that exhibited significant cytotoxicity against human cancer cell lines, including colorectal and leukemia cells. The results indicated that these compounds could selectively target cancer cells while minimizing adverse effects on normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the isoquinoline ring can significantly influence the biological activity of these compounds. For example, substituents at the 4-position have been linked to improved selectivity and potency against specific cancer types .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 7-Chloroisoquinolin-5-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, its antimalarial activity could involve inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .

Vergleich Mit ähnlichen Verbindungen

- 7-Chloroisoquinolin-8-amine

- 3-Chloroisoquinolin-5-amine

- 7-Chloroquinoline

Comparison: 7-Chloroisoquinolin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 7-Chloroisoquinolin-8-amine, it may exhibit different pharmacological properties due to the position of the chlorine and amine groups. Similarly, 3-Chloroisoquinolin-5-amine has a different substitution pattern, leading to variations in its chemical behavior and applications .

Biologische Aktivität

7-Chloroisoquinolin-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 162.16 g/mol. The compound features a chlorine atom at the 7-position of the isoquinoline ring and an amine group at the 5-position, which influence its reactivity and biological activity significantly.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound disrupts microbial cell membrane integrity, leading to cell lysis. This mechanism is crucial for its effectiveness against a range of bacterial pathogens.

- Antiparasitic Activity : It inhibits detoxification processes in parasites by complexing with ferriprotoporphyrin IX, which is vital for the survival of malaria parasites.

- Cancer Therapy : Research indicates that this compound can induce apoptosis in cancer cells by inhibiting specific protein kinases and disrupting cellular signaling pathways .

- Alzheimer’s Disease : The compound shows potential in binding copper ions, which helps dissolve beta-amyloid plaques, thereby reducing neurotoxicity associated with Alzheimer's disease.

Anticancer Properties

A study evaluating various isoquinoline derivatives highlighted that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The following table summarizes the cytotoxic activity observed:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SF-295 (CNS Cancer) | 0.688 | Strong cytotoxic effect |

| A549 (Lung Cancer) | 1.2 | Moderate cytotoxic effect |

| MCF-7 (Breast Cancer) | 0.95 | Strong cytotoxic effect |

These findings indicate that this compound has promising anticancer properties, particularly against CNS and breast cancer cells .

Antimicrobial and Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Plasmodium falciparum | 0.5 |

These results suggest that the compound is effective not only as an anticancer agent but also as an antimicrobial and antiparasitic agent.

Case Study 1: Anticancer Efficacy

A research study focused on a series of synthesized isoquinoline derivatives, including this compound, evaluated their efficacy against a panel of cancer cell lines through the National Cancer Institute's (NCI) screening methods. The study found that several derivatives exhibited submicromolar GI50 values, indicating potent anticancer activity across different tumor types .

Case Study 2: Alzheimer’s Disease Treatment

Another investigation into the role of isoquinoline derivatives in neurodegenerative diseases reported that compounds similar to this compound could effectively dissolve beta-amyloid plaques in vitro. This suggests potential therapeutic applications for Alzheimer's disease treatment through copper ion binding mechanisms .

Eigenschaften

IUPAC Name |

7-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMNAMATBRCQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659435 | |

| Record name | 7-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-70-4 | |

| Record name | 7-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.